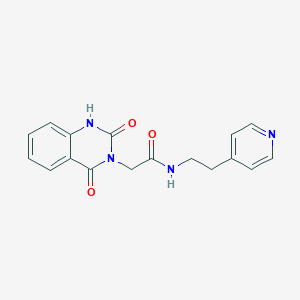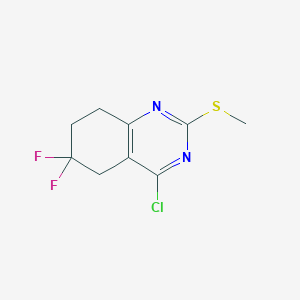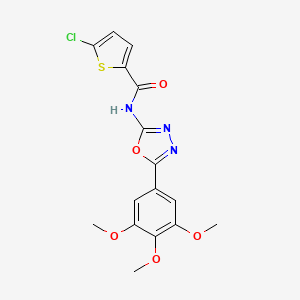
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, and its derivatives exhibit a wide range of biological activities due to their unique chemical structure. These activities have been explored in various scientific research applications, particularly focusing on their synthesis and potential as bioactive molecules.
Anticonvulsant Activity : Research has shown that derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, obtained through systematic synthesis, exhibit significant anticonvulsant properties. The pharmacological studies identified a leader compound within this series that improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential for further research in anticonvulsant drug development (Wassim El Kayal et al., 2019).
Antibacterial Activity : Another study focused on the synthesis of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, which included derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(4H)-yl)-N-R-acetamides. These compounds were tested for their antibacterial activity against various strains, showcasing the potential of quinazolin-3(4H)-yl derivatives in developing new antibacterial agents (I. Singh et al., 2010).
Analgesic and Anti-inflammatory Activities : Derivatives of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, synthesized through a multistep process, have been investigated for their analgesic and anti-inflammatory properties. One compound, in particular, demonstrated potent activity, suggesting these derivatives as promising candidates for developing new analgesic and anti-inflammatory drugs (V. Alagarsamy et al., 2015).
Synthesis of Novel Derivatives : The reactivity and structural effects of quinazolinyl acetamides have been studied, leading to the synthesis of novel unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines. These compounds were characterized using various spectroscopic techniques, contributing to the understanding of quinazolinyl derivatives' chemical properties (Rasool Khan et al., 2010).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15(19-10-7-12-5-8-18-9-6-12)11-21-16(23)13-3-1-2-4-14(13)20-17(21)24/h1-6,8-9H,7,10-11H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMWYDQJAABNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((furan-2-ylmethyl)amino)-9,10-dihydro-7H-benzo[4',5']thieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11(8H)-one](/img/structure/B2803868.png)

![[(2-Fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2803872.png)
![Cyclohexyl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2803875.png)
![2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803877.png)

![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2803880.png)



![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)